(2R)-1-(2,6-dimethylphenoxy)propan-2-amine

Description

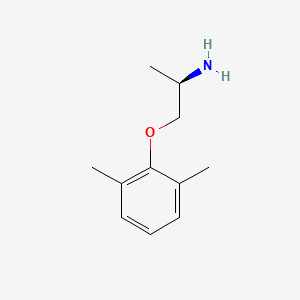

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(2,6-dimethylphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-4-6-9(2)11(8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPIATFUUWWMKC-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)OC[C@@H](C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50241709 | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94991-73-8 | |

| Record name | (-)-Mexiletine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94991-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mexiletine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanamine, 1-(2,6-dimethylphenoxy)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50241709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MEXILETINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KQ8G4M9DE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2r 1 2,6 Dimethylphenoxy Propan 2 Amine

Classical Chemical Synthesis Routes

The traditional synthesis of racemic 1-(2,6-dimethylphenoxy)propan-2-amine, often referred to as mexiletine (B70256), has been approached through several established chemical transformations. nih.gov These methods typically involve the construction of the core ether linkage followed by the introduction of the amine functionality.

Synthesis from 2,6-Dimethylphenol (B121312) and Chloroacetone (B47974) Derivatives

A common and direct route involves the reaction of 2,6-dimethylphenol with a chloroacetone derivative. chemicalbook.com This synthesis begins with the formation of an ether linkage through a Williamson ether synthesis. The sodium salt of 2,6-dimethylphenol is reacted with chloroacetone to yield the intermediate 1-(2,6-dimethylphenoxy)propan-2-one. chemicalbook.com

Subsequent steps then focus on converting the ketone group into the desired primary amine. This transformation is a key part of several of the classical routes discussed below.

| Step | Reactants | Product |

| 1 | 2,6-Dimethylphenol, Sodium Hydroxide | Sodium 2,6-dimethylphenoxide |

| 2 | Sodium 2,6-dimethylphenoxide, Chloroacetone | 1-(2,6-Dimethylphenoxy)propan-2-one |

Reductive Amination Strategies

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com In the context of synthesizing 1-(2,6-dimethylphenoxy)propan-2-amine, the precursor ketone, 1-(2,6-dimethylphenoxy)propan-2-one, is reacted with an ammonia (B1221849) source to form an imine intermediate, which is then reduced to the final amine product. chemicalbook.com

A variety of reducing agents can be employed for this transformation. Sodium cyanoborohydride (NaBH3CN) is a commonly used reagent due to its selectivity for reducing imines in the presence of ketones. masterorganicchemistry.com The reaction is typically carried out in methanol (B129727) with ammonium (B1175870) acetate (B1210297) serving as the ammonia source. chemicalbook.com This one-pot approach provides a convenient route to the racemic amine. chemicalbook.com

Table 1: Reagents and Conditions for Reductive Amination

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

| 1-(2,6-dimethylphenoxy)propan-2-one | Ammonium acetate, Sodium cyanoborohydride | Methanol | Room temperature, 96 hours | 1-(2,6-Dimethylphenoxy)propan-2-amine | 81% | chemicalbook.com |

Reaction Pathways Involving Oxime Intermediates

An alternative to direct reductive amination involves the formation of an oxime intermediate. The ketonic intermediate, 1-(2,6-dimethylphenoxy)propan-2-one, is first reacted with hydroxylamine (B1172632) to form 1-(2,6-dimethylphenoxy)propan-2-one oxime. chemicalbook.com Oximes are stable intermediates that can be isolated and purified before reduction. researchgate.net

The subsequent reduction of the oxime group yields the primary amine. chemicalbook.com A common method for this reduction is catalytic hydrogenation using hydrogen gas over a Raney nickel catalyst. chemicalbook.com This two-step process provides another reliable pathway to the racemic product. chemicalbook.com

Scheme 1: Synthesis via Oxime Intermediate

Oximation: 1-(2,6-dimethylphenoxy)propan-2-one + Hydroxylamine → 1-(2,6-dimethylphenoxy)propan-2-one oxime

Reduction: 1-(2,6-dimethylphenoxy)propan-2-one oxime + H₂/Raney Ni → 1-(2,6-dimethylphenoxy)propan-2-amine

Multi-Step Approaches to the Core Structure

More elaborate, multi-step syntheses can also be employed to construct the 1-(2,6-dimethylphenoxy)propan-2-amine framework. These routes may offer advantages in terms of controlling substitution patterns or introducing specific functionalities. While specific multi-step sequences dedicated solely to the racemic compound are less common in recent literature due to the efficiency of the aforementioned routes, the principles of ether synthesis followed by functional group interconversion remain central.

Asymmetric and Stereoselective Synthesis

The development of methods to synthesize the specific (2R)-enantiomer of 1-(2,6-dimethylphenoxy)propan-2-amine is of significant interest due to the stereospecific interactions of enantiomers with biological systems. researchgate.net

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule. researchgate.netresearchgate.net This strategy avoids the need for chiral resolution or asymmetric catalysis in later stages. For the synthesis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, a suitable chiral starting material would possess the required (R)-stereocenter.

An example of this approach could involve starting with a naturally occurring (R)-amino acid. The synthesis would be designed to preserve the stereochemistry at the chiral center while modifying the functional groups to build the target structure. This often involves protection of the amine and carboxylic acid functionalities, followed by a series of transformations to introduce the 2,6-dimethylphenoxy group and reduce the carboxylate to a methyl group. youtube.com

Chiral Auxiliary-Mediated Synthesis (e.g., using tert-Butanesulfinamide)

The use of chiral auxiliaries provides a powerful strategy for the asymmetric synthesis of amines. nih.gov Among these, tert-butanesulfinamide has emerged as a highly effective and widely used chiral auxiliary for the synthesis of a broad range of chiral amines. wikipedia.org

The synthesis typically involves a three-step sequence: the condensation of the chiral auxiliary with a carbonyl compound, a subsequent nucleophilic addition, and finally, the removal of the auxiliary group. In the context of synthesizing this compound, the process would begin with the condensation of (R)-tert-butanesulfinamide with 1-(2,6-dimethylphenoxy)propan-2-one. This reaction forms a tert-butanesulfinyl imine. The tert-butanesulfinyl group serves as a potent chiral directing group, activating the imine for nucleophilic addition and controlling the stereochemical outcome. sigmaaldrich.com

Subsequent reduction of the resulting N-tert-butanesulfinyl ketimine, for instance with a reducing agent like sodium borohydride, proceeds with high diastereoselectivity to furnish the corresponding sulfinamide. sigmaaldrich.com The final step involves the cleavage of the tert-butanesulfinyl group under mild acidic conditions, such as with hydrochloric acid, to yield the desired this compound with high enantiomeric purity. wikipedia.orgsigmaaldrich.com The versatility of tert-butanesulfinamide allows for its application in the synthesis of a wide array of chiral amines, including those with complex structures. nih.govresearchgate.net

Stereoselective Ring-Opening Reactions of Chiral Aziridines

Chiral aziridines are valuable three-membered heterocyclic intermediates in organic synthesis due to the ring strain that facilitates their opening by various nucleophiles. nih.gov This reactivity allows for the regio- and stereocontrolled introduction of functionalities, making them attractive precursors for the synthesis of enantiomerically pure amines. nih.govrsc.org

Nucleophilic Substitution Reactions with Aziridines

The synthesis of this compound via this method would involve the ring-opening of a suitably substituted chiral aziridine (B145994). A key step is the nucleophilic attack of a 2,6-dimethylphenoxide on a chiral aziridine derivative, such as (2R)-2-methyloxirane, which can be converted to a chiral aziridine. The regioselectivity of the ring-opening is a critical factor and is influenced by the substituents on the aziridine ring and the reaction conditions. nih.govfrontiersin.org

In many cases, the nucleophilic attack occurs at the less substituted carbon of the aziridine ring. nih.gov The reaction of a chiral 2-alkyl-substituted aziridine with a nucleophile can proceed with high regioselectivity, leading to the desired β-amino ether scaffold. clockss.org The stereochemistry of the starting aziridine dictates the stereochemistry of the final product, as the ring-opening often proceeds with inversion of configuration at the center of nucleophilic attack.

Diastereoselective Control in Aziridine Chemistry

Achieving high diastereoselectivity is paramount in aziridine chemistry to ensure the enantiomeric purity of the final product. sci-hub.se The stereochemical outcome of the ring-opening reaction can be controlled by the choice of activating agent for the aziridine nitrogen and the nature of the nucleophile. clockss.org For instance, the reaction of chiral 2-alkylsubstituted aziridines with acetyl chloride followed by hydrolysis has been shown to proceed with high regioselectivity, cleaving the C(2)-N bond. clockss.org

The formation of the aziridine ring itself can also be performed diastereoselectively. nih.gov Various methods for the diastereoselective synthesis of aziridines have been developed, often involving the reaction of imines with carbenoids or the use of chiral catalysts. sci-hub.se The ability to control the stereochemistry during both the formation and the ring-opening of the aziridine ring provides a powerful and flexible approach to the synthesis of chiral amines like this compound. nih.gov

Preferential Crystallization for Enantiomeric Resolution of Precursors

Preferential crystallization, also known as resolution by entrainment, is a technique used to separate enantiomers from a racemic mixture. chemrxiv.org This method relies on the ability of a racemic compound to crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. mdpi.com

Resolution of 3-(2,6-dimethylphenoxy)propane-1,2-diol

A key precursor for the synthesis of this compound is the chiral diol, 3-(2,6-dimethylphenoxy)propane-1,2-diol. The resolution of the racemic form of this diol can be achieved through preferential crystallization. researchgate.net Research has shown that while some related aryl glycerol (B35011) ethers form racemic compounds upon crystallization, others, under specific conditions, can form conglomerates, making them suitable for this resolution technique. researchgate.net

The process involves creating a supersaturated solution of the racemic diol and then seeding it with crystals of the desired enantiomer, in this case, (R)-3-(2,6-dimethylphenoxy)propane-1,2-diol. This induces the crystallization of the corresponding enantiomer from the solution. The crystals are then separated, and the process can be repeated on the mother liquor, which is now enriched in the other enantiomer, by seeding with crystals of that opposite enantiomer. chemrxiv.orgmdpi.com

Optimization of Crystallization Conditions for Enantiomeric Purity

The success of preferential crystallization is highly dependent on the optimization of various parameters to achieve high enantiomeric purity. researchgate.net These factors include the choice of solvent, the degree of supersaturation, the crystallization temperature, and the amount and quality of the seed crystals.

For the resolution of 3-(aryl-oxy)propane-1,2-diols, studies have investigated the influence of these conditions. For example, the resolution of rac-3-(3,4-dimethylphenoxy)propane-1,2-diol was successfully achieved using methyl tert-butyl ether as the solvent at a controlled temperature. mdpi.com However, the process can be complicated by the existence of multiple crystalline forms (polymorphism), which can affect the reproducibility and efficiency of the resolution. mdpi.comresearchgate.net Careful control and optimization of the crystallization conditions are therefore crucial to selectively crystallize the desired enantiomer and obtain it in high enantiomeric excess. mdpi.comresearchgate.net

| Parameter | Condition | Outcome | Reference |

| Compound | rac-3-(3,4-dimethylphenoxy)propane-1,2-diol | Successful resolution | mdpi.com |

| Solvent | Methyl tert-butyl ether | Effective for crystallization | mdpi.com |

| Temperature | 27 °C | Controlled for optimal results | mdpi.com |

| Seeding | 75 mg of seed crystals | Initiates preferential crystallization | mdpi.com |

Mitsunobu Reaction in Chiral Precursor Synthesis

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for the stereochemical inversion of secondary alcohols, making it highly relevant for the synthesis of chiral molecules. organic-chemistry.orgwikipedia.orgnih.gov This reaction facilitates the conversion of an alcohol to a variety of other functional groups, including esters and azides, which can subsequently be converted to amines. organic-chemistry.org The process typically involves an alcohol, a nucleophile (such as a carboxylic acid or hydrazoic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, most commonly diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

A key feature of the Mitsunobu reaction is its mechanism, which proceeds with a clean Sₙ2-type inversion of configuration at the alcohol's stereocenter. organic-chemistry.orgwikipedia.org This characteristic is particularly valuable in the synthesis of a chiral precursor to this compound, namely the chiral alcohol (R)-1-(2,6-dimethylphenoxy)propan-2-ol. For instance, if one were to start with the opposite enantiomer, (S)-1-(2,6-dimethylphenoxy)propan-2-ol, it could be converted to an activated ester (e.g., acetate or benzoate) with inverted stereochemistry using the Mitsunobu reaction. Subsequent hydrolysis of this ester would yield the desired (R)-alcohol.

Alternatively, using a nitrogen nucleophile like phthalimide (B116566) or hydrazoic acid in the Mitsunobu reaction allows for the direct introduction of a nitrogen-containing functional group with inversion of stereochemistry. organic-chemistry.org The resulting phthalimide or azide (B81097) can then be transformed into the target primary amine, providing a direct route to the desired (2R)-amine from the (S)-alcohol precursor. This makes the Mitsunobu reaction a strategic tool for controlling stereochemistry in the synthesis of complex chiral molecules. nih.gov

Biocatalytic Approaches to Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering high specificity and environmentally benign reaction conditions. researchgate.net For the synthesis of this compound, enzymatic kinetic resolution and asymmetric amination are two prominent and effective strategies.

Enzymatic Kinetic Resolution (e.g., Lipase-Catalyzed Processes)

Enzymatic kinetic resolution (EKR) is a widely used method for separating racemic mixtures. In the context of synthesizing the target amine, EKR is applied to a racemic precursor, typically an alcohol or its corresponding acetate. Lipases are the most commonly employed enzymes for this purpose due to their stability, broad substrate scope, and high enantioselectivity. nih.gov The process relies on the enzyme's ability to selectively catalyze a reaction (e.g., hydrolysis or acylation) on one enantiomer of the racemic substrate at a much higher rate than the other, allowing for the separation of the two enantiomers. mdpi.com

The selection of an appropriate biocatalyst and solvent system is critical for a successful kinetic resolution. In a study focused on the lipase-catalyzed hydrolysis of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate, a precursor to the target amine, twelve different lipases were screened. mdpi.commdpi.com The screening was conducted in a phosphate (B84403) buffer (pH 7.0) with 20% acetonitrile (B52724) as a co-solvent. The co-solvent can modify the enzyme's microenvironment, thereby altering its catalytic activity. mdpi.com

Among the tested enzymes, Amano AK lipase (B570770) from Pseudomonas fluorescens and an immobilized lipase from Thermomyces lanuginosus (TLL) on Immobead 150 demonstrated superior performance. mdpi.commdpi.com Both biocatalysts were able to produce the desired (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the unreacted (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate with excellent enantiomeric excess (ee > 99%) at approximately 50% conversion, yielding a high enantiomeric ratio (E > 200). mdpi.com

Table 1: Screening of Lipases for the Kinetic Resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate

Reaction Conditions: Phosphate buffer pH 7.0, 20% acetonitrile co-solvent, 30°C, 24 h, enzyme:substrate ratio 2:1 (m/m). mdpi.com

| Biocatalyst | Source | Conversion (%) | (R)-Alcohol ee (%) | (S)-Acetate ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Amano Lipase AK | Pseudomonas fluorescens | 50 | >99 | >99 | >200 |

| TLL on Immobead 150 | Thermomyces lanuginosus | 50 | >99 | >99 | >200 |

| CAL-B | Candida antarctica B | 49 | 96 | >99 | >200 |

| SPMN@PEI-TLL | Thermomyces lanuginosus | 48 | 92 | >99 | 139 |

| Lipozyme RM IM | Rhizomucor miehei | 37 | 56 | 93 | 9 |

| Lipozyme TL IM | Thermomyces lanuginosus| 36 | 54 | 91 | 8 |

Data sourced from a 2022 study on the resolution of racemic aryloxy-propan-2-yl acetates. mdpi.com

To maximize the efficiency of the enzymatic resolution, key reaction parameters are optimized. For the lipase-catalyzed hydrolysis of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate, the ideal conditions were determined to be a temperature of 30°C and a reaction time of 24 to 48 hours. mdpi.commdpi.com The enzyme-to-substrate ratio was also a critical factor, with a 2:1 mass ratio being effective in the initial screening. mdpi.com Under these optimized conditions, the process robustly yields both the (R)-alcohol and the remaining (S)-acetate in high enantiomeric purity, achieving near-perfect 50% conversion, which is the theoretical maximum for a kinetic resolution. mdpi.com

Immobilizing enzymes on solid supports is a common strategy to enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse, which is crucial for industrial applications. rsc.orgnih.gov In the synthesis of the chiral precursor for this compound, several immobilization techniques were shown to be effective. mdpi.com

Transaminase-Catalyzed Asymmetric Amination

Transaminases (TAs), or aminotransferases, offer a highly efficient and atom-economical route for synthesizing chiral amines directly from prochiral ketones. nih.gov This one-step process, known as asymmetric amination, avoids the 50% theoretical yield limit of kinetic resolutions. nih.gov The reaction involves the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to a carbonyl acceptor, catalyzed by a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. mdpi.com

For the synthesis of this compound, an (R)-selective ω-transaminase is used to convert the prochiral ketone, 1-(2,6-dimethylphenoxy)propan-2-one. A study demonstrated a highly effective deracemization process starting from the racemic amine. This was achieved in a one-pot, two-step sequence using two different enantiocomplementary ω-transaminases. To obtain the (R)-enantiomer, an (S)-selective transaminase first converts the (S)-amine to the ketone, which is then aminated by an (R)-selective transaminase to yield the final product. This process resulted in an enantiomeric excess of >99% and an isolated yield of 97%. The order of enzyme addition can simply be reversed to produce the (S)-enantiomer, showcasing the flexibility of this biocatalytic system.

Table 2: Deracemization of Racemic Mexiletine using ω-Transaminases

Data from a 2009 study on the biocatalytic deracemization of mexiletine.

| Target Enantiomer | Reaction Sequence | Conversion (%) | Enantiomeric Excess (ee %) | Isolated Yield (%) |

|---|---|---|---|---|

| (R)-Mexiletine | 1. (S)-selective deamination 2. (R)-selective amination | >99 | >99 | 97 |

| (S)-Mexiletine | 1. (R)-selective deamination 2. (S)-selective amination | >99 | >99 | 95 |

Screening of ω-Transaminases for Stereoselectivity

The synthesis of enantiomerically pure this compound can be achieved through the kinetic resolution of the racemic amine or the asymmetric synthesis from the prochiral ketone, 1-(2,6-dimethylphenoxy)propan-2-one. A key strategy is deracemization, which involves the stereoselective oxidation of one enantiomer to the ketone, followed by the stereoselective amination of the ketone to the desired enantiomer.

A study by Koszelewski et al. investigated the deracemization of racemic mexiletine using a panel of ω-transaminases. acs.org In this process, an (S)-selective ω-transaminase is first used to convert the (S)-enantiomer of mexiletine into 1-(2,6-dimethylphenoxy)propan-2-one. Subsequently, an (R)-selective ω-transaminase is employed to convert the ketone into the desired (R)-enantiomer, this compound. acs.org This one-pot, two-step procedure can yield the product in high enantiomeric excess (>99%) and conversion. acs.org The stereochemical outcome can be inverted to produce the (S)-enantiomer by simply switching the order of the enzyme additions. acs.org

The screening of various ω-transaminases revealed different levels of activity and stereoselectivity for the kinetic resolution of racemic mexiletine. The results from this screening are summarized in the table below.

| ω-Transaminase | Conversion (%) | Enantiomeric Excess of Remaining Amine (ee, %) | Configuration of Remaining Amine |

|---|---|---|---|

| ATA-117 | 48 | 94 | R |

| ATA-113 | 45 | 81 | R |

| (R)-selective mutant from Arthrobacter sp. | 42 | 72 | S |

| Vibrio fluvialis JS17 | - | >99 | - |

Data sourced from Koszelewski et al. (2009) and Shin & Kim (1999). Note: The study by Shin & Kim (1999) focused on the high enantioselectivity of the ω-TA from Vibrio fluvialis JS17 for similar substrates, suggesting its potential applicability.

Co-factor Regeneration Strategies in Biotransamination

In the context of the deracemization of mexiletine, the initial oxidative step requires a sacrificial amino acceptor, typically pyruvate (B1213749). However, the accumulation of pyruvate can inhibit the enzyme. To circumvent this, a co-factor regeneration system can be implemented. One effective strategy involves the use of an amino acid oxidase. For instance, a D-amino acid oxidase can be used to recycle the pyruvate generated during the oxidation of the (S)-amine.

Another common and highly efficient co-factor regeneration system for reductive amination reactions is the use of a glucose dehydrogenase (GDH). This enzyme oxidizes glucose to gluconolactone (B72293) while reducing the nicotinamide (B372718) co-factor NAD(P)+ to NAD(P)H, which is required by some amine dehydrogenases or in coupled-enzyme systems. probiologists.com The use of GDH is advantageous due to the low cost of glucose as a sacrificial substrate and the favorable thermodynamics of the reaction. probiologists.com

| Regeneration System | Enzymes Involved | Purpose | Reference |

| Pyruvate Recycling | D-Amino Acid Oxidase | Removes inhibitory pyruvate co-product from the initial oxidative deamination step. | |

| NAD(P)H Regeneration | Glucose Dehydrogenase (GDH) | Regenerates NAD(P)H for reductive amination steps in coupled enzyme systems. | probiologists.comnih.gov |

| Formate (B1220265) Dehydrogenase (FDH) System | Formate Dehydrogenase | Regenerates NADH using formate as a sacrificial substrate, producing CO2. | researchgate.net |

Chemoenzymatic Cascade Processes

The deracemization of mexiletine is an excellent example of a biocatalytic cascade. acs.org This process can be further integrated into a chemoenzymatic cascade. For instance, the synthesis of the starting material, 1-(2,6-dimethylphenoxy)propan-2-one, can be achieved through a chemical route, such as the reaction of 2,6-dimethylphenol with chloroacetone. google.com This ketone can then be directly subjected to the biocatalytic deracemization or asymmetric amination cascade without the need for extensive purification of the intermediate.

A potential chemoenzymatic cascade for this compound could involve:

Chemical Synthesis of Prochiral Ketone: Reaction of 2,6-dimethylphenol with a propylene (B89431) oxide derivative followed by oxidation, or directly with chloroacetone, to yield 1-(2,6-dimethylphenoxy)propan-2-one. google.comresearchgate.net

Biocatalytic Asymmetric Amination: The crude ketone is then subjected to an (R)-selective ω-transaminase with an appropriate amino donor (e.g., isopropylamine or L-alanine) to produce this compound.

This streamlined approach leverages the strengths of both chemical and enzymatic synthesis to create a highly efficient route to the enantiopure amine.

Industrial Scale Synthesis Considerations (Process Chemistry)

The industrial-scale synthesis of a pharmaceutical compound like this compound requires a robust, cost-effective, and environmentally benign process. While traditional chemical syntheses of mexiletine have been established, they often involve harsh reagents and multiple steps. researchgate.net

A patent for the production of mexiletine hydrochloride outlines a process involving the etherification of 2,6-xylenol with monochloroacetone to form the ether ketone. google.com This is followed by a hydrogenation step to form the amine, and finally, salt formation with hydrochloric acid. google.com The solvents used in this process, such as dimethylformamide, are recovered and reused to minimize waste and reduce costs. google.com

For the production of the specific (R)-enantiomer, a biocatalytic step would be integrated into this process. Key considerations for industrial scale-up of the enzymatic step include:

Enzyme Stability and Immobilization: For continuous processes, the ω-transaminase can be immobilized on a solid support to allow for easy separation from the product and reuse, which significantly reduces costs.

Co-factor Cost and Regeneration: The cost of the PLP co-factor and any necessary co-substrates for regeneration (e.g., glucose for a GDH system) are critical economic factors. Efficient regeneration systems with high total turnover numbers are essential. nih.gov

Process Conditions: Optimization of pH, temperature, substrate and enzyme loading, and reaction time is crucial to maximize space-time yield and minimize by-product formation.

Downstream Processing: The purification of the final product from the reaction mixture, including the removal of the enzyme, co-substrates, and by-products, must be efficient and scalable.

The integration of a highly selective enzymatic step into an optimized chemical process provides a promising avenue for the large-scale, sustainable production of this compound.

Chemical Reactivity and Derivatization in Research Contexts

Reactions Involving the Primary Amine Functionality

The primary amine group is the most reactive site on the molecule, readily undergoing a range of common amine reactions. These transformations are fundamental for creating derivatives with modified physical or chemical properties.

Key reactions involving the primary amine include:

Alkylation: The primary amine can be N-alkylated to form secondary amines. For instance, selective mono-N-alkylation can be achieved by reacting the amine with an alkyl halide, often in an anhydrous solvent like DMF in the presence of a suitable base. google.com This approach is used in the synthesis of various analogs.

Acylation (Amide Formation): Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields stable amide derivatives. A documented example is the synthesis of (±)-mexiletine acetamide (B32628) from (±)-mexiletine, which can be purified by recrystallization. researchgate.net

Sulfonamide Formation: The primary amine can react with sulfonyl chlorides to produce sulfonamides. This reaction is a common strategy in medicinal chemistry to create bioisosteres of amides. nih.govucl.ac.uk The general synthesis involves reacting the amine with a sulfonyl chloride, often in the presence of a base.

Derivatization for Analysis: The amine is frequently derivatized to enhance its detectability in analytical techniques like HPLC or GC-MS. Reagents such as fluorescamine, dansyl chloride, and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to create fluorescent or volatile derivatives suitable for sensitive quantification. nih.govcapes.gov.br

Ether Linkage Reactivity

The ether bond in (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, which connects the propan-2-amine moiety to the 2,6-dimethylphenyl group, is chemically robust. Aryl alkyl ethers are generally unreactive and their cleavage requires harsh conditions. wikipedia.orglibretexts.orglibretexts.org

Acidic Cleavage: Cleavage of this C-O bond can be forced using strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures. libretexts.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide. Due to the properties of the aromatic ring, cleavage would exclusively yield 2,6-dimethylphenol (B121312) and an alkyl halide (2-halopropane derivative), as nucleophilic substitution on the aromatic carbon does not occur. libretexts.orglibretexts.org

General Stability: Under standard synthetic conditions, such as those used for modifying the amine or aromatic ring, the ether linkage remains intact due to its high stability.

Aromatic Ring Functionalization

The 2,6-dimethylphenoxy ring is an activated system for electrophilic aromatic substitution (EAS). The alkoxy group is an ortho, para-directing activator. However, since the two ortho positions (relative to the ether) are blocked by methyl groups, electrophilic substitution is strongly directed to the para position (position 4).

Nitration: The nitration of closely related analogs, such as 2,6-dimethylanisole (B89883), has been studied. Nitration with nitrous acid produces the 4-nitro derivative (2,6-dimethyl-4-nitroanisole). This indicates that the aromatic ring of this compound can be selectively functionalized at the para position.

Halogenation: Similarly, the bromination of 2,6-dimethylanisole with Br₂ occurs at the para position to yield the 4-bromo derivative, demonstrating a predictable regioselectivity for halogenation reactions.

Metabolic Hydroxylation: In biological systems, cytochrome P450 enzymes catalyze the hydroxylation of the aromatic ring, primarily at the para position, further confirming the accessibility of this site.

Synthesis of Novel Chemical Derivatives (excluding pharmacological targeting)

The chemical reactivity of this compound serves as a foundation for the synthesis of a wide array of derivatives. These efforts are often aimed at creating new chemical entities for research, developing analytical standards, or producing molecular probes.

The formation of amides is a straightforward derivatization of the primary amine. This is typically achieved by reacting the amine with an acylating agent. A specific example is the synthesis of (±)-mexiletine acetamide, where (±)-mexiletine is reacted with an acetylating agent and stirred at room temperature until the reaction is complete. researchgate.net The resulting amide can be isolated and purified using standard laboratory techniques like extraction and recrystallization. researchgate.net

Table 1: Synthesis of a Representative Amide Derivative

| Starting Material | Reagent | Product |

|---|

This compound can serve as a chiral building block for more complex molecules. A notable example is its use in the synthesis of (R)-phenoxybenzamine hydrochloride. researchgate.net Although detailed synthetic schemes can vary, the process generally involves the N-alkylation of the primary amine of (R)-mexiletine, for example with a benzyl (B1604629) group, followed by further functionalization to install the N-(2-chloroethyl) group required for the final phenoxybenzamine (B1677643) structure. google.com This conversion highlights the utility of the compound as a versatile chiral precursor.

To facilitate detection and quantification in biological and chemical assays, this compound is often converted into a derivative with specific spectroscopic properties, particularly fluorescence. The primary amine is an ideal handle for attaching fluorogenic labels.

Common derivatizing agents include:

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the primary amine to form a highly fluorescent and stable sulfonamide derivative, which can be detected with high sensitivity using HPLC with fluorescence or chemiluminescence detection. capes.gov.br

Fluorescamine (Fluram): This reagent reacts rapidly with primary amines to yield fluorescent pyrrolinone products. nih.govnih.gov The derivatization is performed under alkaline conditions and is used for the rapid and sensitive analysis of the compound in biological fluids. nih.gov

Naphthalene-2,3-dicarboxaldehyde (NDA): In the presence of a cyanide source, NDA reacts with primary amines to form highly fluorescent 1-cyanobenz[f]isoindole (CBI) derivatives, which are suitable for MEKC and HPLC analysis. medchemexpress.comnih.gov

Table 2: Reagents for Creating Spectroscopic Probes

| Reagent | Resulting Derivative Type | Detection Method |

|---|---|---|

| Dansyl Chloride | Fluorescent Sulfonamide | HPLC-Fluorescence, HPLC-Chemiluminescence |

| Fluorescamine | Fluorescent Pyrrolinone | HPLC-Fluorescence |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the unambiguous determination of the molecular structure and purity of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine.

Determining the enantiomeric purity is crucial for chiral compounds. A direct ¹H-NMR method has been effectively employed for quantifying the enantiomeric composition of 1-(2,6-dimethylphenoxy)propan-2-amine. researchgate.net This technique utilizes chiral solvating agents (CSAs), such as optically active mandelic acid analogues, which interact with the enantiomers of the amine to form transient diastereomeric complexes. researchgate.net

These diastereomeric complexes are non-equivalent and thus exhibit separate, distinct signals in the ¹H-NMR spectrum. The integration of the separated resonances allows for the precise determination of the enantiomeric excess (ee). researchgate.net Excellent results have been achieved using milligram-scale samples dissolved in deuterated chloroform (B151607) (CDCl₃) at room temperature. researchgate.net The choice of solvent can influence the degree of separation; for instance, using benzene-d6 (B120219) (C₆D₆) has also been reported. researchgate.net The protons closest to the chiral center, such as the methine proton (-CH) and the adjacent methyl protons (-CH₃), typically show the most significant chemical shift non-equivalence (Δδ), enabling accurate quantification. researchgate.net

Table 1: Example of ¹H-NMR Chemical Shift Non-equivalence for Enantiomeric Resolution

| Proton Group | Diastereomer 1 (R-amine, S-CSA) δ (ppm) | Diastereomer 2 (S-amine, S-CSA) δ (ppm) | Chemical Shift Difference (Δδ in ppm) |

| Propanamine -CH | Value A | Value B | Δδ₁ |

| Propanamine -CH₃ | Value C | Value D | Δδ₂ |

| Phenoxy -CH₂ | Value E | Value F | Δδ₃ |

Note: This table is illustrative of the data obtained from such an experiment. Actual chemical shift values are dependent on the specific chiral solvating agent, solvent, and concentration used.

Both ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure of this compound. Each unique proton and carbon atom in the molecule generates a distinct resonance in the respective NMR spectrum, providing a complete map of the carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the aromatic protons on the 2,6-dimethylphenyl ring would appear in the downfield region (approx. 6.8-7.2 ppm). The two methyl groups on the phenyl ring would produce a sharp singlet (approx. 2.2 ppm). The protons of the propanamine side chain would be clearly resolved: the two diastereotopic protons of the -OCH₂- group would appear as a multiplet, the methine proton (-CH) adjacent to the amine would also be a multiplet due to coupling with neighboring protons, and the terminal methyl group (-CH₃) would be a doublet. docbrown.info The amine (-NH₂) protons often appear as a broad singlet. docbrown.info

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each of the unique carbon atoms in the molecule, including the aromatic carbons, the ether-linked methylene (B1212753) carbon, the chiral methine carbon, and the three methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments

| ¹H NMR Assignments | ¹³C NMR Assignments | ||

| Proton Type | Predicted δ (ppm) | Carbon Type | Predicted δ (ppm) |

| Aromatic C-H | 6.8 – 7.2 | Aromatic C (quaternary) | 155 - 160 |

| -OCH₂- | 3.8 – 4.1 | Aromatic C-H | 120 - 130 |

| -CH(NH₂) | 3.1 – 3.5 | Aromatic C (C-CH₃) | 130 - 135 |

| Phenyl -CH₃ (x2) | ~2.2 | -OCH₂- | 70 - 75 |

| Propanamine -CH₃ | 1.1 – 1.3 | -CH(NH₂) | 45 - 50 |

| -NH₂ | Variable (broad) | Phenyl -CH₃ | 15 - 20 |

| Propanamine -CH₃ | 18 - 23 |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR, FT-Raman)

The vibrational spectra of this compound are characterized by absorption bands corresponding to the specific functional groups present. The complete assignment of these vibrational modes is typically achieved by comparing the experimental FT-IR and FT-Raman data with theoretical frequencies calculated using computational methods like Density Functional Theory (DFT). nih.govnih.gov

Key characteristic vibrational frequencies include:

N-H stretching: In the region of 3300-3400 cm⁻¹, characteristic of the primary amine group.

C-H stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-O-C stretching: The strong asymmetric stretch of the aryl-alkyl ether group is a prominent feature, typically found around 1250 cm⁻¹.

N-H bending: The scissoring vibration of the -NH₂ group appears in the 1590-1650 cm⁻¹ range.

Table 3: Key Vibrational Mode Assignments

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂, -CH | 2850 - 2970 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | 1230 - 1270 |

Vibrational spectroscopy is highly sensitive to the molecule's conformation. Different spatial arrangements of the atoms (conformers) result in slight changes to the vibrational frequencies. The flexible side chain of this compound can adopt various conformations, particularly defined by the torsion angles around the C-O, O-C, and C-C bonds.

For example, the conformation around the ether group (Ar-O-CH₂-CH) is a key structural feature. researchgate.net Analysis of the vibrational modes, especially in the complex fingerprint region (below 1500 cm⁻¹), can distinguish between different stable conformers. Changes in the substitution pattern or the molecular environment can affect which conformation is preferred, and these changes are reflected in the FT-IR and FT-Raman spectra. researchgate.net

X-ray Crystallography

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in its solid, crystalline state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles.

For the hydrochloride salt of the related racemic compound, 1-(2,6-dimethylphenoxy)-2-propanamine hydrochloride, the crystal structure has been determined. sigmaaldrich.com It was found to belong to the triclinic crystal system, with the notable feature of having two independent molecules within the asymmetric unit. sigmaaldrich.com This implies that the two molecules have slightly different conformations or packing environments within the crystal lattice.

In such crystal structures, intermolecular forces, particularly hydrogen bonding involving the ammonium (B1175870) group (-NH₃⁺) and the chloride anion, play a dominant role in stabilizing the crystal packing. The conformation of the flexible side chain, especially the torsion angle describing the orientation of the dimethylphenyl group relative to the propanamine moiety, is a critical feature revealed by crystallographic analysis. researchgate.net

Table 4: Crystallographic Data Summary for 1-(2,6-dimethylphenoxy)-2-propanamine HCl

| Parameter | Description |

| Crystal System | Triclinic sigmaaldrich.com |

| Space Group | Not specified in results |

| Asymmetric Unit | Contains two independent molecules sigmaaldrich.com |

| Key Interactions | Hydrogen bonding between ammonium and chloride ions |

| Conformational Feature | Specific torsion angles defining the side-chain orientation |

Determination of Absolute Configuration

The absolute configuration of the stereocenter in 1-(2,6-dimethylphenoxy)propan-2-amine is designated based on the Cahn-Ingold-Prelog (CIP) priority rules. The chiral carbon is the second atom in the propanamine chain, bonded to a methyl group, an amine group, a hydrogen atom, and a (2,6-dimethylphenoxy)methyl group.

The IUPAC name this compound explicitly denotes the 'R' configuration at this chiral center. nih.gov This stereoisomer is also referred to as (R)-(-)-Mexiletine. nih.gov The designation is crucial as enantiomers can exhibit different pharmacological activities. For instance, the separation of the enantiomers of its parent compound, mexiletine (B70256), is of significant interest. nih.gov Methods like capillary electrophoresis have been developed to separate the R and S enantiomers, where the migration order was determined to be S-enantiomer followed by the R-enantiomer under specific optimized conditions. nih.gov

Table 1: Stereochemical Identifiers for this compound

| Identifier Type | Value |

|---|---|

| IUPAC Name | This compound |

| InChIKey | VLPIATFUUWWMKC-SNVBAGLBSA-N |

| SMILES | CC1=C(C(=CC=C1)C)OCC@@HN |

| ChEMBL ID | CHEMBL147507 |

This table provides key identifiers that define the absolute stereochemistry of the compound.

Analysis of Crystal Packing and Intermolecular Interactions

The study of the solid-state structure of this compound, typically in its hydrochloride salt form, reveals complex polymorphism. worktribe.com The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions, which dictate the physical properties of the solid form.

Research on mexiletine hydrochloride has identified multiple polymorphic forms, with Forms 1, 2, and 3 being enantiotropically related anhydrous polymorphs. acs.org The room temperature stable form, Form 1, crystallizes as a racemate in a triclinic system. worktribe.com Its asymmetric unit contains two independent molecules. worktribe.com A key conformational feature observed in the crystal structure is the gauche conformation of the O-C-C-N aliphatic chain, with torsion angles reported between 44.1° and 75.4°. worktribe.com This suggests the gauche conformer is more stable than the anti-periplanar conformer in the crystalline state. worktribe.com

Table 2: Crystallographic Data for Racemic Mexiletine Hydrochloride (Form 1)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | worktribe.com |

| Molecules per Asymmetric Unit | 2 | worktribe.com |

| Aliphatic Chain Conformation | Gauche | worktribe.com |

| O-C-C-N Torsion Angle Range | 44.1° - 75.4° | worktribe.com |

This table summarizes key crystallographic parameters for the stable polymorphic form of the racemic hydrochloride salt.

Circular Dichroism (CD) Spectroscopy for Enantiopurity Assessment

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique for assessing the enantiomeric purity of chiral molecules like this compound. This method measures the differential absorption of left and right-handed circularly polarized light by a chiral sample. Since enantiomers absorb circularly polarized light differently, the CD signal is directly related to the enantiomeric composition of a sample.

The technique, particularly when coupled with High-Performance Liquid Chromatography (HPLC-CD), provides an effective strategy for determining enantiomeric impurities without requiring a chiral stationary phase for separation. nih.gov This approach can be implemented economically and rapidly for quality control in regulatory settings.

For chiral amines, derivatization with a chromophoric reagent can enhance the CD signal, improving detection sensitivity. nih.gov The enantiomeric excess of a sample can be quantified by creating a linear calibration curve that plots the CD response against known enantiomeric excess values. The development of high-throughput methods using CD plate readers further accelerates the process of enantiopurity determination, which is crucial in asymmetric synthesis and catalysis.

Table 3: Methods for Enantiomeric Analysis of Mexiletine

| Analytical Technique | Principle | Application | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Chiral separation using cyclodextrins as selectors. | Determination of enantiomeric ratio. | nih.gov |

| HPLC with Chiral Stationary Phase (CSP) | Direct separation of enantiomers on a chiral column. | Quantification of enantiomers in biological matrices. | nih.gov |

| HPLC with Circular Dichroism (CD) Detection | Non-chiral separation followed by chiroptical detection. | Enantiomeric purity assessment. |

This interactive table outlines various advanced methods used for the chiral analysis of the compound and its related forms.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine is a key determinant of its interaction with biological targets. Theoretical methods have been employed to explore the conformational preferences of the closely related racemic mixture, mexiletine (B70256). These studies provide a foundation for understanding the conformational space of the (2R)-enantiomer.

The potential energy surface of the molecule is a function of these rotational degrees of freedom. While a complete, high-resolution potential energy surface for this compound is not extensively documented in the literature, the theoretical study on mexiletine provides insights into the low-energy conformations. researchgate.net The interaction of the protonated amine group and the lone pair of electrons on the phenoxy oxygen are significant factors in determining the most stable conformations. fortunejournals.com

To illustrate the key rotational degrees of freedom, the following table defines the principal torsion angles:

| Torsion Angle | Atom Sequence | Description |

| τ1 | C(aryl)-O-C(propyl)-C(propyl) | Defines the orientation of the propanamine side chain relative to the phenoxy group. |

| τ2 | O-C(propyl)-C(propyl)-N | Defines the gauche/anti orientation of the ether and amine functionalities. |

| τ3 | C(propyl)-C(propyl)-N-H | Defines the orientation of the amine protons. |

This table is a representation of the key torsional angles that would be considered in a detailed conformational analysis.

Mechanistic Investigations of Synthetic Reactions via Computational Methods

The synthesis of chiral amines such as this compound often involves stereoselective reactions. Computational chemistry can be a powerful tool to elucidate the mechanisms of these reactions, predict stereochemical outcomes, and optimize reaction conditions.

A common synthetic route to produce similar primary amines is through the reductive amination of a corresponding ketone. In the case of this compound, this would involve the reductive amination of 1-(2,6-dimethylphenoxy)propan-2-one. While general density functional theory (DFT) studies on the mechanism of reductive amination using reagents like sodium triacetoxyborohydride (B8407120) (STAB) exist, a specific computational investigation into the synthesis of this compound has not been extensively reported in the reviewed scientific literature. nih.gov

These general studies show that the reaction proceeds through the formation of an imine intermediate, which is then reduced. nih.gov Computational analysis of these pathways can reveal the transition state structures and activation energies, providing a rationale for the observed selectivity. For a stereoselective synthesis of the (2R)-enantiomer, a chiral reducing agent or a chiral catalyst would be employed, and computational modeling could be used to understand the origin of the enantioselectivity by comparing the transition state energies for the formation of the (R) and (S) enantiomers.

Despite the absence of specific computational studies on the synthesis of this particular molecule, the principles from broader computational organic chemistry provide a framework for how such an investigation would be approached. This would involve:

Modeling of Reactants, Intermediates, and Products: Building accurate 3D models of all species in the proposed reaction pathway.

Transition State Searching: Locating the transition state structures for each elementary step.

Energy Profile Calculation: Determining the relative energies of all species along the reaction coordinate to construct a complete energy profile.

Stereochemical Analysis: Comparing the energy barriers for the pathways leading to the different stereoisomers to predict the enantiomeric excess.

Such a computational study would be highly valuable for the rational design of more efficient and selective synthetic routes to this compound.

Analytical Methodologies for Chemical Purity and Enantiopurity in Research

Chromatographic Techniques for Enantioseparation

Chromatographic methods are the most widely used for the separation of enantiomers, providing high-resolution separation and allowing for the accurate quantification of each enantiomer in a mixture. eurekaselect.com Both direct and indirect approaches are utilized, with the former involving chiral stationary phases (CSPs) and the latter employing chiral derivatizing reagents (CDRs). eurekaselect.combenthamdirect.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the enantioselective analysis of mexiletine (B70256) enantiomers. eurekaselect.com This method offers both direct and indirect pathways for separation.

In the direct approach , the enantiomers are separated on a chiral stationary phase (CSP) without prior derivatization. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), have proven effective. For instance, a study demonstrated the successful separation of mexiletine enantiomers on a Chiralcel OJ-H column, which is a cellulose tris-(4-methyl benzoate) based CSP. researchgate.net Another report highlighted the use of a Chiralpak AD chiral stationary phase, a carbamoyl (B1232498) derivative of amylose, for the analysis of mexiletine and its metabolites after derivatization with o-phthalaldehyde (B127526) to enhance detection. nih.gov

The indirect approach involves the reaction of the enantiomeric amine with a chiral derivatizing reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral stationary phase. A sensitive HPLC assay was developed for the resolution of mexiletine enantiomers as their 2-naphthoyl derivatives on a Pirkle type 1A chiral phase column, with fluorescence detection enhancing sensitivity. nih.gov Several chiral derivatizing reagents have been successfully used for the indirect HPLC analysis of mexiletine, including (S)-naproxen and Marfey's reagent. nih.gov

Table 1: Chiral HPLC Methods for the Enantioseparation of Mexiletine

| Chiral Stationary Phase (CSP) / Derivatization | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Pirkle type 1A (as 2-naphthoyl derivatives) | 5.5% 2-propanol in hexane | Fluorescence (Ex: 230 nm, Em: 340 nm) | nih.govubc.ca |

| Chiralpak AD (as o-phthalaldehyde derivatives) | Not specified | Not specified | nih.gov |

| Chiralcel OJ-H (direct separation of acetamide (B32628) derivative) | n-hexane and 2-propanol with triethylamine | Not specified | researchgate.net |

| Chiralcel OD-H | n-hexane and 2-propanol | Not specified | researchgate.net |

This table is interactive. You can sort and filter the data.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the enantiomeric separation of volatile compounds like mexiletine, often after derivatization to improve volatility and chromatographic performance. eurekaselect.com

A GC-mass spectrometric (GC-MS) method has been described for the determination of mexiletine in serum. nih.gov In this method, mexiletine was extracted and derivatized with perfluorooctanoyl chloride. The resulting diastereomers were then separated and quantified using selected ion monitoring (SIM) with mass spectrometry, providing high sensitivity and specificity. nih.gov Another derivatizing agent used for GC-MS analysis is 2,2,2-trichloroethyl chloroformate. The use of a mass spectrometer as a detector provides definitive identification of the analyte.

Table 2: Chiral GC-MS Method for Mexiletine Analysis

| Derivatizing Agent | Column | Detection | Key Findings | Reference |

|---|---|---|---|---|

| Perfluorooctanoyl chloride | Not specified | Mass Spectrometry (Selected Ion Monitoring) | Linear assay for serum concentrations of 0.2 to 4 mg/l. | nih.gov |

| 2,2,2-trichloroethyl chloroformate | Not specified | Mass Spectrometry | Reaction completed in 30 minutes at 70°C. |

This table is interactive. You can sort and filter the data.

Spectroscopic Methods for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy offers a valuable alternative to chromatographic methods for determining the enantiomeric excess (ee) of chiral compounds. researchgate.net This technique typically involves the use of a chiral solvating agent (CSA) or a chiral derivatizing agent to induce a chemical shift difference between the enantiomers in the NMR spectrum. researchgate.netarkat-usa.org

For mexiletine, a direct ¹H-NMR method for determining its enantiomeric composition has been developed using optically active mandelic acid analogues as chiral solvating agents. researchgate.netarkat-usa.org When racemic mexiletine is mixed with an enantiomerically pure mandelic acid derivative in an NMR solvent like CDCl₃ or C₆D₆, diastereomeric complexes are formed in situ. These complexes exhibit distinct NMR signals, particularly for the methyl protons of the propan-2-amine moiety of mexiletine. The integration of these separated signals allows for the direct calculation of the enantiomeric excess. researchgate.netarkat-usa.org This method is advantageous as it is rapid, requires only small sample quantities, and can be performed on standard NMR instruments. researchgate.netarkat-usa.org

Table 3: ¹H-NMR for Enantiomeric Excess Determination of Mexiletine

| Chiral Solvating Agent | Solvent | Observed Signal Splitting | Reference |

|---|---|---|---|

| (S)-2-phenoxyphenylacetic acid | C₆D₆ | Methyl doublets of mexiletine | researchgate.netarkat-usa.org |

| Mandelic acid analogues | CDCl₃ | Not specified | researchgate.netarkat-usa.org |

This table is interactive. You can sort and filter the data.

Advanced Techniques for Purity and Identity Confirmation

Beyond the primary chromatographic and spectroscopic methods, several advanced techniques are employed for the comprehensive analysis of (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, ensuring its purity and confirming its identity.

Capillary Electrophoresis (CE) has emerged as a fast and efficient method for the chiral separation of mexiletine enantiomers. mdpi.comresearchgate.netnih.gov This technique utilizes a chiral selector, such as a cyclodextrin, dissolved in the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times, enabling their separation. A study reported the baseline separation of mexiletine enantiomers in under 5 minutes using heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) as the chiral selector. mdpi.comresearchgate.netnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method used for the quantification of mexiletine in biological matrices and for purity profiling. nih.govmayocliniclabs.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The high selectivity of multiple reaction monitoring (MRM) mode allows for accurate quantification even in complex matrices. nih.gov LC-MS/MS is also invaluable for identifying and quantifying impurities.

Table 4: Advanced Analytical Techniques for Mexiletine

| Technique | Key Parameters | Application | Reference |

|---|---|---|---|

| Capillary Electrophoresis (CE) | Chiral Selector: Heptakis-2,3,6-tri-O-methyl-β-CD | Enantioseparation | mdpi.comresearchgate.netnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Multi-Reaction Monitoring (MRM) | Quantification and Purity Analysis | nih.govmayocliniclabs.com |

This table is interactive. You can sort and filter the data.

Applications As Chiral Reagents and Building Blocks in Organic Synthesis

Use in Asymmetric Synthesis of Other Complex Molecules (non-clinical)

The development of methods for the enantioselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. Chiral amines, such as (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, can play a crucial role in these processes.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired stereochemistry is set, the auxiliary is removed and can often be recovered for reuse. While the use of this compound as a chiral auxiliary is not extensively documented in publicly available literature, its structural features are analogous to other primary amines that have been successfully employed in this context.

The general principle involves the formation of a new covalent bond between the chiral amine and a prochiral substrate, such as a carboxylic acid or a ketone. The steric bulk of the 2,6-dimethylphenoxy group can effectively shield one face of the reactive center, forcing an incoming reagent to attack from the less hindered face, thereby inducing asymmetry.

Hypothetical Application as a Chiral Auxiliary:

| Substrate | Reaction Type | Potential Product | Diastereomeric Excess (Hypothetical) |

| Prochiral Ketone | Aldol Reaction | Chiral β-hydroxy ketone | High |

| Carboxylic Acid Derivative | α-alkylation | Chiral α-substituted carboxylic acid | Moderate to High |

This table is illustrative and based on the established principles of chiral auxiliary-guided synthesis.

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. These catalysts are instrumental in a vast array of enantioselective reactions. The primary amine of this compound can be readily functionalized to create more complex ligand structures, such as Schiff bases, amides, or phosphine-containing molecules.

The synthesis of such ligands would typically involve the reaction of the amine with a suitable carbonyl compound or an organophosphorus halide. The resulting ligand, when complexed with a transition metal (e.g., copper, rhodium, palladium), could be employed in catalytic asymmetric reactions like hydrogenations, hydrosilylations, or carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions would be dictated by the chiral environment created by the ligand around the metal center.

Precursor for Novel Chemical Scaffolds (excluding specific drug development)

The reactivity of the primary amine and the aromatic ring in this compound allows for its use as a starting material for the synthesis of novel, non-pharmaceutical chemical scaffolds. These scaffolds can serve as platforms for the development of new materials, probes for chemical biology (unrelated to drug action), or as interesting new ligand frameworks.

For instance, the amine can undergo condensation reactions with dicarbonyl compounds to form various heterocyclic structures, such as imidazoles or pyrazines, bearing a chiral substituent. The aromatic ring can also be subjected to further electrophilic substitution reactions to introduce additional functionality, leading to a diverse array of complex molecules.

Research Tools in Mechanistic Studies (non-biological action)

Understanding the mechanisms of chemical reactions is fundamental to the development of new synthetic methods. Chiral molecules like this compound can be valuable tools in probing the transition states of stereoselective reactions.

By incorporating this chiral amine into a reacting system, either as a reactant, a catalyst component, or a non-reactive spectator molecule, chemists can study the transfer of chirality and elucidate the key interactions that govern stereochemical control. For example, its use in asymmetric protonation or in reactions involving chiral recognition could provide insights into the nature of non-covalent interactions that dictate the stereochemical outcome. The analysis of the product distribution and the diastereomeric ratios can help in building and refining models for asymmetric induction.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, and how do reaction conditions influence yield and stereoselectivity?

- Methodology : The synthesis typically involves a nucleophilic substitution between 2,6-dimethylphenol and a chiral epoxide or halogenated propan-2-amine precursor. For example, (R)-mexiletine can be synthesized via dynamic kinetic resolution (DKR) using biocatalysts like lipases or transition-metal catalysts to achieve enantiomeric excess (e.g., >98% ee) . Optimization of solvent polarity (e.g., toluene vs. THF), temperature (40–60°C), and catalyst loading (5–10 mol%) significantly impacts stereoselectivity and yield .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or capillary electrophoresis using cyclodextrin derivatives is standard. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers. Quantification of enantiomeric excess (ee) requires calibration against racemic standards .

Q. What physicochemical properties (e.g., logP, pKa) are critical for designing in vitro assays for mexiletine?

- Methodology : Mexiletine has a logP of ~2.1 (lipophilic) and a pKa of ~9.1 (weak base), influencing its solubility in biological buffers. Use pH-adjusted media (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions. Computational tools like MarvinSketch or ACD/Labs predict ionization states and partition coefficients .

Advanced Research Questions

Q. How do metabolic pathways of (R)-mexiletine differ from its (S)-enantiomer, and what analytical strategies identify major metabolites?

- Methodology : Hepatic microsomal assays (using human CYP2D6 isoforms) reveal stereoselective metabolism. (R)-mexiletine undergoes preferential hydroxylation at the para-position of the aromatic ring, while the (S)-enantiomer forms N-oxide derivatives. LC-MS/MS with stable isotope-labeled internal standards (e.g., d₆-mexiletine) enhances metabolite detection sensitivity .

Q. What in silico approaches predict the binding affinity of (2R)-mexiletine to cardiac sodium channels (Nav1.5)?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using Nav1.5 homology models (PDB: 6UZ3) identify key interactions (e.g., hydrogen bonding with Lys1422). Free-energy perturbation (FEP) calculations quantify enantiomer-specific binding differences .

Q. How can researchers mitigate oxidative degradation of mexiletine hydrochloride in formulation studies?

- Methodology : Accelerated stability testing (40°C/75% RH) with HPLC-UV monitoring shows degradation via oxidation at the amine group. Antioxidants (e.g., ascorbic acid at 0.1% w/v) and lyophilization in inert atmospheres (N₂) improve stability. Forced degradation studies under UV light (ICH Q1B) guide photoprotective packaging .

Q. What strategies resolve contradictory data on mexiletine’s efficacy in neuronal vs. cardiac sodium channel blockade?

- Methodology : Patch-clamp electrophysiology (HEK293 cells expressing Nav1.1 vs. Nav1.5) under voltage-clamp conditions quantifies IC₅₀ differences. Statistical meta-analysis of published IC₅₀ values (e.g., Nav1.1: 12 µM vs. Nav1.5: 8 µM) identifies tissue-specific potency, requiring assay standardization (e.g., holding potential, pH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.